molecular formula C12H14O5 B7997574 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde

2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B7997574
M. Wt: 238.24 g/mol
InChI Key: PODYKCAMIWHVRX-UHFFFAOYSA-N
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Description

2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzaldehyde group, a methoxy group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting with the formation of the dioxolane ring. One common method is the reaction of 1,3-propanediol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring. The resulting dioxolane compound is then further modified to introduce the methoxy and benzaldehyde groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: : The benzaldehyde group can be oxidized to form benzoic acid.

  • Reduction: : The compound can be reduced to form the corresponding alcohol.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Benzoic acid

  • Reduction: : 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzyl alcohol

  • Substitution: : Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential use in drug development due to its unique structure and reactivity.

  • Industry: : Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxolan-2-yl)ethanol: : Similar dioxolane structure but lacks the benzaldehyde group.

  • 3-Methoxybenzaldehyde: : Similar benzaldehyde group but lacks the dioxolane ring.

  • 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: : Contains a dioxolane ring and additional phenyl groups.

Uniqueness

2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde is unique due to the combination of the dioxolane ring and the benzaldehyde group, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(1,3-dioxolan-2-ylmethoxy)-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-14-10-4-2-3-9(7-13)12(10)17-8-11-15-5-6-16-11/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODYKCAMIWHVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2OCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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